molecular formula C21H26N2O4S B11124706 N-(4-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(4-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11124706
M. Wt: 402.5 g/mol
InChI Key: PMSAJPYMJCVILH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperidine sulfonyl derivative: This involves the reaction of piperidine with sulfonyl chloride under basic conditions to form the piperidine-1-sulfonyl chloride.

    Coupling with 4-methoxyphenyl derivative: The piperidine-1-sulfonyl chloride is then reacted with 4-methoxyphenylamine to form the intermediate compound.

    Final coupling reaction: The intermediate is then coupled with 3-bromopropanamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamine.

    Substitution: Formation of halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(4-piperidinyl)propanamide
  • 4-(4-methoxyphenyl)piperidine

Uniqueness

N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both a methoxyphenyl group and a piperidine sulfonyl group. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C21H26N2O4S/c1-27-19-10-8-18(9-11-19)22-21(24)14-7-17-5-12-20(13-6-17)28(25,26)23-15-3-2-4-16-23/h5-6,8-13H,2-4,7,14-16H2,1H3,(H,22,24)

InChI Key

PMSAJPYMJCVILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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